

A Comparative Computational Analysis of (3,5-Diethoxyphenyl)methanol and Structurally Related Compounds

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Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365

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Aimed at researchers, scientists, and professionals in the field of drug development, this guide provides a comparative computational assessment of the physicochemical and pharmacokinetic properties of **(3,5-Diethoxyphenyl)methanol** against two structurally related alternatives: (3,5-Dimethoxyphenyl)methanol and Anisole. This analysis leverages in silico modeling to predict key drug-likeness parameters, offering insights into their potential as viable therapeutic candidates.

This report utilizes computational modeling to generate data on key properties relevant to the drug discovery process. While experimental validation is essential, these in silico predictions provide a valuable preliminary screening tool to guide further research and development efforts.

Comparative Analysis of Physicochemical and ADME Properties

The following tables summarize the computationally predicted properties for **(3,5-Diethoxyphenyl)methanol** and the two comparator molecules, (3,5-Dimethoxyphenyl)methanol and Anisole. These predictions were generated using the SwissADME web tool, a widely used platform for in silico drug discovery.

Table 1: Predicted Physicochemical Properties

Property	(3,5-Diethoxyphenyl)methanol	(3,5-Dimethoxyphenyl)methanol	Anisole
Molecular Formula	C ₁₁ H ₁₆ O ₃	C ₉ H ₁₂ O ₃	C ₇ H ₈ O
Molecular Weight	196.24 g/mol	168.19 g/mol	108.14 g/mol
LogP (Consensus)	2.06	1.30	2.11
Water Solubility (ESOL)	-2.88 (Moderately soluble)	-2.36 (Soluble)	-2.39 (Soluble)
Topological Polar Surface Area (TPSA)	38.69 Å ²	38.69 Å ²	9.23 Å ²
Number of Rotatable Bonds	5	3	1
Hydrogen Bond Acceptors	3	3	1
Hydrogen Bond Donors	1	1	0

Table 2: Predicted Pharmacokinetic Properties (ADME)

Property	(3,5-Diethoxyphenyl)methanol	(3,5-Dimethoxyphenyl)methanol	Anisole
GI Absorption	High	High	High
BBB Permeant	Yes	Yes	Yes
P-gp Substrate	No	No	No
CYP1A2 Inhibitor	No	No	No
CYP2C19 Inhibitor	No	No	No
CYP2C9 Inhibitor	Yes	No	No
CYP2D6 Inhibitor	No	No	No
CYP3A4 Inhibitor	No	No	No
Log K _p (skin permeation)	-6.23 cm/s	-6.71 cm/s	-5.73 cm/s

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Properties

Property	(3,5-Diethoxyphenyl)methanol	(3,5-Dimethoxyphenyl)methanol	Anisole
Lipinski's Rule of Five	Yes (0 violations)	Yes (0 violations)	Yes (0 violations)
Ghose Filter	Yes (0 violations)	Yes (0 violations)	No (1 violation: MW < 160)
Veber Filter	Yes (0 violations)	Yes (0 violations)	Yes (0 violations)
Egan Filter	Yes (0 violations)	Yes (0 violations)	Yes (0 violations)
Muegge Filter	No (1 violation: TPSA > 150)	No (1 violation: TPSA > 150)	Yes (0 violations)
Bioavailability Score	0.55	0.55	0.56
Lead-likeness	No (2 violations: MW > 250, Rotatable bonds > 4)	No (1 violation: MW > 250)	Yes (0 violations)
Synthetic Accessibility	2.53	2.21	1.00

Methodology

Computational Modeling Protocol

The in silico analysis of **(3,5-Diethoxyphenyl)methanol**, (3,5-Dimethoxyphenyl)methanol, and Anisole was performed using the SwissADME web tool (--INVALID-LINK--). The canonical SMILES (Simplified Molecular Input Line Entry System) for each compound were obtained from the PubChem database and used as the input for the predictions.

- **(3,5-Diethoxyphenyl)methanol** SMILES: CCOC1=CC(=CC(=C1)CO)OCC
- (3,5-Dimethoxyphenyl)methanol SMILES: COC1=CC(=CC(=C1)CO)OC
- Anisole SMILES: COC1=CC=CC=C1

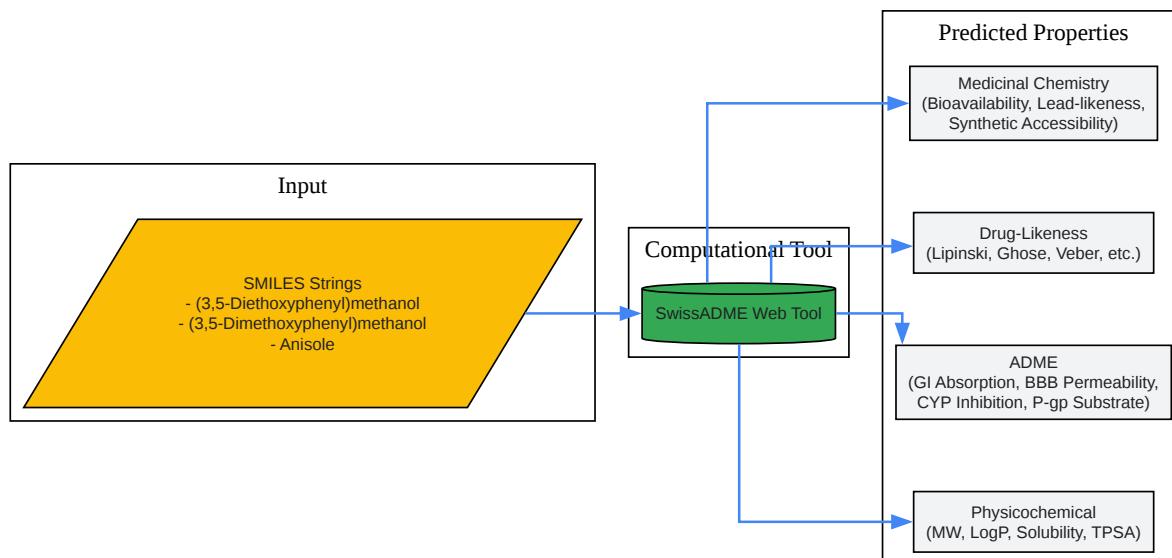
SwissADME calculates a wide range of molecular descriptors, including physicochemical properties, pharmacokinetic (ADME) parameters, drug-likeness based on various established

filters, and medicinal chemistry friendliness. The prediction models employed by SwissADME are based on a combination of established algorithms and in-house developed methods. For instance, the consensus LogP is an average of multiple predictive models, and the ESOL model is used for estimating water solubility. Pharmacokinetic predictions, such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, are based on the BOILED-Egg model. Cytochrome P450 (CYP) inhibition is predicted using support vector machine (SVM) models.

Visualizations

Computational Workflow

The following diagram illustrates the workflow used for the computational analysis of the target and comparator molecules.

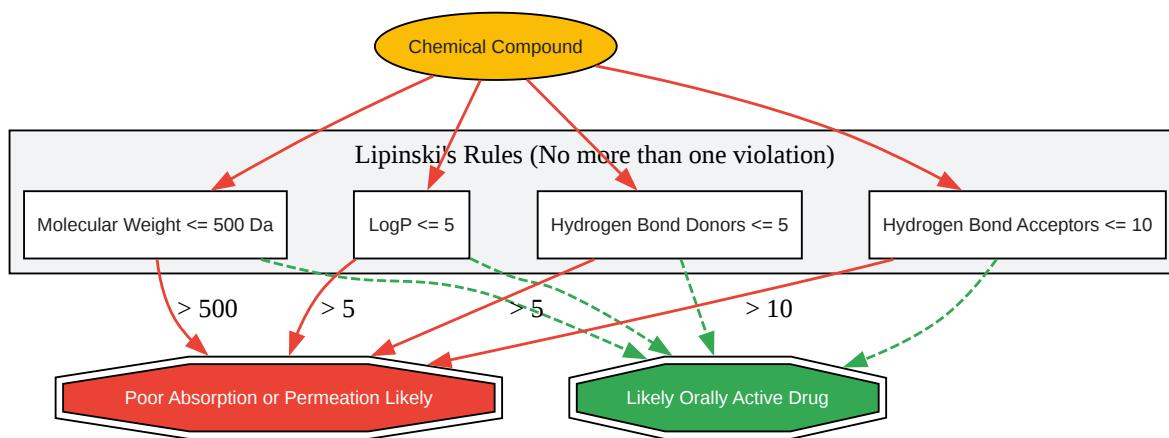


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Caption: Computational analysis workflow.

Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The following diagram illustrates the logical relationship of these rules.



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Caption: Lipinski's Rule of Five for drug-likeness.

Discussion

The computational analysis reveals that all three compounds exhibit favorable drug-like properties, with no violations of Lipinski's Rule of Five. They are all predicted to have high gastrointestinal absorption and to be capable of permeating the blood-brain barrier.

(3,5-Diethoxyphenyl)methanol shows a higher lipophilicity ($\text{LogP} = 2.06$) compared to its dimethoxy analog ($\text{LogP} = 1.30$), which may influence its membrane permeability and interaction with hydrophobic targets. However, this increased lipophilicity is associated with a slight decrease in predicted water solubility. A notable prediction for **(3,5-Diethoxyphenyl)methanol** is its potential inhibition of the CYP2C9 enzyme, a crucial

consideration for potential drug-drug interactions. Its synthetic accessibility is predicted to be slightly more complex than the other two molecules.

(3,5-Dimethoxyphenyl)methanol presents a more balanced profile with good water solubility and no predicted inhibition of the major CYP450 enzymes. Its lower molecular weight and fewer rotatable bonds compared to the diethoxy analog might be advantageous for lead-likeness, although it still violates one criterion.

Anisole, the simplest of the three, serves as a basic structural reference. While it also shows good predicted absorption and BBB permeability, its lower molecular weight and simpler structure lead to a "No" for the Ghose filter, which is a more stringent drug-likeness filter. However, it passes the Muegge filter, unlike the other two compounds.

In conclusion, both **(3,5-Diethoxyphenyl)methanol** and (3,5-Dimethoxyphenyl)methanol show promise as starting points for drug discovery based on these in silico predictions. The choice between them would depend on the specific therapeutic target and the desired balance between lipophilicity, solubility, and metabolic profile. The predicted CYP2C9 inhibition for **(3,5-Diethoxyphenyl)methanol** warrants further experimental investigation. Anisole, while a useful structural analog, may be too simplistic to be considered a lead compound in many contexts. These computational results provide a solid foundation for prioritizing experimental studies to validate these findings and further explore the therapeutic potential of these compounds.

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